![molecular formula C14H11FO2 B581733 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde CAS No. 1393441-86-5](/img/structure/B581733.png)
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde
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Overview
Description
“4-(4-Fluoro-3-methoxyphenyl)benzaldehyde” is a chemical compound with a molecular weight of 230.24 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
This compound can be synthesized from "2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane" and "4-FLUORO-3-METHOXYBENZYL ALCOHOL" . It can also be used as a building block in the synthesis of tetrahydroisoquinolinones .Molecular Structure Analysis
The molecular structure of “4-(4-Fluoro-3-methoxyphenyl)benzaldehyde” consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 3rd position .Chemical Reactions Analysis
“4-(4-Fluoro-3-methoxyphenyl)benzaldehyde” is a reactant in the preparation of ring-disubstituted propyl cyano (phenyl)propenoates which are then used as copolymers with styrene .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 58-62 °C . It has a molecular weight of 154.14 .Scientific Research Applications
Advanced Organic Synthesis
One area of interest is the development of practical synthesis methods for complex organic molecules, including intermediates and final products that may involve structures similar to 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde. For instance, a practical pilot-scale method has been developed for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, showcasing the potential for scalable synthesis of fluorinated aromatic compounds (Qiu et al., 2009).
Catalysis and Chemical Transformations
Research into catalytic processes often highlights the transformation of various substrates into valuable chemical products. For example, metal cation-exchanged clays have been studied as catalysts for organic synthesis, demonstrating their utility in facilitating reactions such as the Friedel-Crafts alkylation and the aromatic alkylation of phenols with aldehydes and ketones. These studies underline the importance of catalysis in the efficient production of complex organic molecules, which could be relevant to the synthesis and functionalization of compounds like 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde (Tateiwa & Uemura, 1997).
Polymerization Studies
The polymerization of higher aldehydes, including substituted aldehydes, has been extensively reviewed, covering methods of preparation, purification, and characterization of monomers. This research area is crucial for understanding the polymerization mechanisms and the properties of resulting polymers, which may offer insights into new materials development and potential applications of various aldehydes in polymer science (Kubisa et al., 1980).
Fluorescent Chemosensors
Another significant area of research involves the development of fluorescent chemosensors based on specific phenolic compounds. These chemosensors can detect a variety of analytes with high selectivity and sensitivity, showcasing the versatility of phenolic structures in sensing applications. This field's advancements underscore the potential for designing novel sensors based on the structural motifs present in 4-(4-Fluoro-3-methoxyphenyl)benzaldehyde for various analytical applications (Roy, 2021).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14-8-12(6-7-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOQFLLKHLOJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxyphenyl)benzaldehyde |
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